molecular formula C17H24ClF3N2O B2649743 (4-(Tert-butyl)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351658-88-2

(4-(Tert-butyl)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2649743
CAS RN: 1351658-88-2
M. Wt: 364.84
InChI Key: ZUBVLICRYYOHEK-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. The tert-butylphenyl and 2,2,2-trifluoroethyl groups attached to the piperazine ring could potentially alter the compound’s properties and biological activity .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms. It also has a tert-butylphenyl group and a 2,2,2-trifluoroethyl group attached to the piperazine ring. These groups could influence the compound’s conformation and intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the piperazine ring, the tert-butylphenyl group, and the 2,2,2-trifluoroethyl group could affect properties like solubility, melting point, and chemical stability .

Scientific Research Applications

T-Type Calcium Channel Blocker

A novel T-type calcium channel blocker, closely related to the chemical structure , has been synthesized and shown promise as both a nociceptive and inflammatory pain reliever, as well as an analgesic in a rat neuropathic pain model. A quantification method was developed for the determination of this compound in rat plasma, highlighting its potential therapeutic applications (Noh et al., 2011).

HIV Entry Inhibitor

Research on compounds structurally related to "(4-(Tert-butyl)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride" includes the study of a potent noncompetitive allosteric antagonist of the CCR5 receptor, with significant antiviral effects for HIV-1. This highlights the compound's relevance in exploring new treatments for HIV (Watson et al., 2005).

Synthesis and Structural Characterization

A series of novel pyrazole carboxamide derivatives containing a piperazine moiety was synthesized, and the structure of one derivative was confirmed by X-ray crystal analysis, demonstrating the chemical's versatility in forming structurally diverse compounds with potential biological activity (Lv et al., 2013).

Antioxidant Neuroprotective Agents

Antioxidant compounds related to "(4-(Tert-butyl)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride" were prepared and demonstrated to be powerful neuroprotective agents, offering potential therapeutic benefits in brain damage models mimicking cerebral palsy (Largeron et al., 2001).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Piperazine derivatives are found in a variety of drugs with different targets, so it’s difficult to predict without specific experimental data .

Future Directions

Future research could involve synthesizing the compound and studying its properties and biological activity. This could provide valuable information about its potential applications .

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O.ClH/c1-16(2,3)14-6-4-13(5-7-14)15(23)22-10-8-21(9-11-22)12-17(18,19)20;/h4-7H,8-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBVLICRYYOHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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